Toluene, diethyl-

Description

Historical Perspectives and Evolution of Diethyltoluene Research

The investigation into diethyltoluene and its derivatives has been largely driven by the needs of the polymer industry. The commercialization and widespread application of a key derivative, diethyltoluene diamine (DETDA), began in the early 1980s. liftchem.com This period saw the filing of several patents for the synthesis of ortho-alkylated aromatic diamines, establishing the foundational manufacturing processes. google.comgoogle.com

The traditional synthesis method for DETDA involves the alkylation of toluene (B28343) diamine (TDA) with ethylene (B1197577). This reaction is conducted under conditions of high temperature and pressure, utilizing a catalyst system. google.com Early processes frequently employed Lewis acid catalysts, such as aluminum alkyls. google.comacs.org While effective, these catalysts presented environmental and handling challenges, including equipment corrosion. acs.org

In response to these drawbacks and the increasing demand for DETDA, research has evolved towards creating more efficient and environmentally benign synthesis routes. A significant development in this area is the use of acidic zeolite catalysts for the ethylation of TDA. acs.orgresearchgate.netfigshare.comacs.org This newer approach, explored in the 21st century, represents a shift towards greener chemistry, aiming to improve the selectivity and yield of DETDA while reducing hazardous byproducts. google.comresearchgate.net This evolution from harsh industrial processes to more refined catalytic systems highlights the ongoing effort to optimize the production of these valuable chemical compounds. google.comacs.org

Isomeric Diversity and Structural Considerations in Diethyltoluene Systems

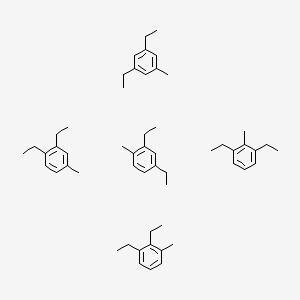

The term "diethyltoluene" refers to a mixture of structural isomers, each with the same molecular formula (C₁₁H₁₆) but differing in the placement of the two ethyl groups and one methyl group on the benzene (B151609) ring. ontosight.aiebsco.com The specific arrangement of these alkyl groups significantly influences the physical and chemical properties of each isomer. ontosight.aiontosight.ai

Commercially, the most prominent form of diethyltoluene is its diamine derivative, diethyltoluene diamine (DETDA), which itself is typically a mixture of two primary isomers. atamanchemicals.comatamanchemicals.comwikipedia.org This mixture is crucial for its industrial applications, particularly in polymer chemistry. The steric hindrance provided by the ethyl groups adjacent to the amine functionalities modulates the reactivity, a key feature for its use as a curing agent and chain extender. atamanchemicals.com

Below is a table of known diethyltoluene isomers and the common isomeric mixture of its widely used diamine derivative.

| Compound Name | Isomeric Composition | Molecular Formula | Key Structural Feature |

| Diethyltoluene | A mixture of various isomers including: 1,2-Diethyl-4-methylbenzene, 1,3-Diethyl-4-methylbenzene, 2,3-Diethyltoluene, 2,5-Diethyltoluene, 2,6-Diethyltoluene, 3,5-Diethyltoluene (B1604545). ontosight.aiontosight.aiontosight.ainih.gov | C₁₁H₁₆ | Benzene ring with one methyl and two ethyl substituents. ontosight.ai |

| Diethyltoluene Diamine (DETDA) | A mixture typically composed of 3,5-Diethyltoluene-2,4-diamine (~80%) and 3,5-Diethyltoluene-2,6-diamine (~20%). liftchem.comatamanchemicals.comresearchgate.net | C₁₁H₁₈N₂ | Toluene ring with two ethyl groups and two amino groups. chemicalbook.com |

The specific ratio of isomers in DETDA is a result of the synthesis process, where the ethyl groups are added to the toluene diamine precursor. acs.org This isomeric blend provides a liquid product at room temperature with low viscosity, which is advantageous for processing in various polymer applications. liftchem.com

Significance of Diethyltoluene Derivatives in Contemporary Chemical Science

The primary significance of diethyltoluene in modern chemistry lies in the versatile applications of its diamine derivatives (DETDA). DETDA is a highly effective and widely used component in the polymer industry, valued for its role as a chain extender and curing agent. atamanchemicals.comatamanchemicals.comchemicalbook.com

In polyurethane systems, DETDA is a critical ingredient, especially for Reaction Injection Molding (RIM) and spray polyurea elastomers. liftchem.comwikipedia.orgaliyuncs.com Its function as a chain extender helps to build the polymer backbone, resulting in materials with high strength, durability, and flexibility. wikipedia.orgchemicalbook.com The fast reaction speed of DETDA with isocyanates allows for very short demolding times in molding applications, enhancing production efficiency. atamanchemicals.comatamanchemicals.com These polyurethanes are used in a variety of products, including automotive parts like energy-absorbing systems. atamanchemicals.comwikipedia.org

DETDA also serves as a curing agent for epoxy resins. atamanchemicals.comchemicalbook.com Its aromatic amine structure results in a slower cure rate compared to aliphatic amines, which extends the working time (pot life) of the epoxy system. wikipedia.org The resulting cured epoxy resins exhibit excellent mechanical properties and good performance at high temperatures. wikipedia.orgcymitquimica.com This makes them suitable for demanding applications such as high-performance adhesives, sealants, and protective coatings. wikipedia.orgchemicalbook.comlookchem.com

Beyond polymers, diethyltoluene derivatives are used as antioxidants in industrial oils and lubricants and as intermediates in the synthesis of other chemicals like dyes and pesticides. ontosight.aiatamanchemicals.comaliyuncs.com Furthermore, DETDA is often marketed as a less toxic alternative to other aromatic diamines like 4,4'-methylenedianiline (B154101) (MDA) and 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA). atamanchemicals.comwikipedia.org

Recent research continues to expand the applications of these compounds. For instance, DETDA has been used to create advanced materials such as polyimides for gas separation membranes and to modify graphene nanoplatelets for use in novel nanocomposites. researchgate.netresearcher.life The pyrolysis of DETDA in combination with other materials can even produce carbon-based molecular sieves and has been used in studies to create carbon nanotubes. wikipedia.org These diverse and critical applications underscore the enduring importance of diethyltoluene derivatives in chemical science and materials engineering.

The table below summarizes the major applications of Diethyltoluene derivatives.

| Application Area | Specific Use | Function of Diethyltoluene Derivative (DETDA) | Resulting Properties |

| Polymer Chemistry | Polyurethane Elastomers (RIM, SPUA) liftchem.comatamanchemicals.comwikipedia.org | Chain Extender wikipedia.orgaliyuncs.com | High strength, rapid curing, flexibility, hydrolysis resistance. liftchem.comatamanchemicals.com |

| Epoxy Resins atamanchemicals.comchemicalbook.com | Curing Agent chemicalbook.comaliyuncs.com | Extended pot life, excellent mechanical properties, high-temperature resistance. wikipedia.orgcymitquimica.com | |

| Adhesives & Sealants wikipedia.orglookchem.com | Curing Agent/Component | Strong bonding, durability. lookchem.com | |

| Coatings lookchem.com | Curing Agent/Component | Improved durability and performance, corrosion protection. chemicalbook.comlookchem.com | |

| Industrial Fluids | Lubricants & Industrial Oils aliyuncs.com | Antioxidant aliyuncs.com | Prevents degradation of oils. |

| Chemical Synthesis | Dyes, Pesticides, Pharmaceuticals ontosight.aiontosight.aialiyuncs.com | Chemical Intermediate ontosight.aialiyuncs.com | Building block for more complex molecules. |

| Advanced Materials | Nanocomposites, Polyimides, Molecular Sieves wikipedia.orgresearchgate.netresearcher.life | Monomer/Modifier | Creation of materials with specialized thermal, mechanical, or separation properties. researchgate.netresearcher.life |

Properties

CAS No. |

25550-13-4 |

|---|---|

Molecular Formula |

C55H80 |

Molecular Weight |

741.2 g/mol |

IUPAC Name |

1,2-diethyl-3-methylbenzene;1,2-diethyl-4-methylbenzene;1,3-diethyl-2-methylbenzene;1,3-diethyl-5-methylbenzene;2,4-diethyl-1-methylbenzene |

InChI |

InChI=1S/5C11H16/c1-4-10-6-9(3)7-11(5-2)8-10;1-4-10-7-6-9(3)11(5-2)8-10;1-4-10-7-6-9(3)8-11(10)5-2;1-4-10-7-6-8-11(5-2)9(10)3;1-4-10-8-6-7-9(3)11(10)5-2/h5*6-8H,4-5H2,1-3H3 |

InChI Key |

QBIOIJSZLZXENV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)CC.CCC1=C(C(=CC=C1)CC)C.CCC1=C(C=C(C=C1)C)CC.CCC1=CC=CC(=C1CC)C.CCC1=CC(=CC(=C1)C)CC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyltoluene Isomers

Alkylation Routes for Diethyltoluene Production

The industrial production of diethyltoluene predominantly relies on the Friedel-Crafts alkylation of toluene (B28343). This process involves the reaction of toluene with an alkylating agent, such as ethylene (B1197577), in the presence of an acid catalyst.

Catalytic Alkylation Processes for Aromatic Systems

The alkylation of aromatic compounds like toluene with olefins is a cornerstone of the petrochemical industry. lidsen.com Zeolite-containing catalysts have largely replaced traditional liquid acid catalysts like AlCl3 due to their environmental benefits and shape-selective properties. lidsen.comnih.gov Various zeolites, including ZSM-5, beta, and mordenite (B1173385), are employed in these processes. lidsen.comgoogle.com The reaction can be carried out in either the vapor or liquid phase. nih.govgoogle.com

For instance, the alkylation of toluene with ethylene can be performed over a selectivated catalyst to produce para-ethyltoluene with high selectivity. google.com Reaction conditions for this process can range from 250°C to 600°C and pressures from 0.1 to 100 atmospheres. google.com The molar ratio of toluene to ethylene is also a critical parameter, typically ranging from 1:1 to 10:1. google.com

Liquid-phase alkylation using zeolite beta has been shown to be effective for producing ethyltoluene from the reaction of toluene with ethylene. google.com This process offers high yields of the monoalkylated product and demonstrates good catalyst stability. google.com

Table 1: Process Conditions for Toluene Alkylation with Ethylene

| Parameter | Vapor Phase (ZSM-5 type) google.com | Liquid Phase (Zeolite Beta) google.com |

|---|---|---|

| Temperature | 250°C - 600°C | 130°C - 260°C |

| Pressure | 0.1 - 100 atm | 0.5 - 3.5 MPa |

| Toluene/Ethylene Molar Ratio | 1:1 - 10:1 | 1:1 - 10:1 |

| Ethylene Weight Hourly Space Velocity (WHSV) | 0.1 - 100 h⁻¹ | 0.10 - 1.0 h⁻¹ |

Investigations into Alkylating Agent Reactivity and Selectivity

The choice of alkylating agent and the reaction conditions significantly influence the reactivity and selectivity of the alkylation process. Ethylene is the most common and cost-effective ethylating agent for producing diethyltoluene. ontosight.ai The reactivity of ethylene in toluene alkylation is influenced by the catalyst's properties, such as its acidity and pore structure. lidsen.com

Studies have shown that the use of a supercritical cosolvent, like propane, can affect product selectivity in the alkylation of toluene with ethylene over USY and sulfated zirconia catalysts. acs.org Near-critical and supercritical conditions have been found to suppress disproportionation reactions and enhance the selectivity towards ortho- and para-ethyltoluene with a USY catalyst. acs.org

The selectivity for a particular isomer, such as para-ethyltoluene, can be enhanced by modifying the zeolite catalyst. google.com For example, selectivating a ZSM-5 catalyst with a siliceous material can lead to the production of nearly isomerically pure para-ethyltoluene. google.com

Isomerization Pathways and Equilibrium Studies of Diethyltoluene

Once a mixture of diethyltoluene isomers is produced, it is often desirable to isomerize this mixture to enrich a specific isomer. This is typically achieved through acid-catalyzed processes.

Acid-Catalyzed Isomerization Mechanisms

The isomerization of diethyltoluene isomers proceeds through a carbocationic mechanism catalyzed by acid sites. acs.org The process involves the protonation of the aromatic ring, followed by the migration of an ethyl group. acs.org This can occur via intramolecular or intermolecular pathways. The intramolecular pathway involves a 1,2-shift of the ethyl group, while the intermolecular pathway involves transalkylation, where an ethyl group is transferred from one molecule to another, leading to the formation of toluene and triethylbenzene (B13742051) as byproducts. acs.org

The isomerization of o-ethyltoluene to m- and p-ethyltoluene over mordenite catalysts is believed to occur through the formation of a δ-complex after protonation by Brønsted acid sites. acs.org The instability of this complex and the higher mobility of the ethyl group compared to the methyl group lead to the migration of the ethyl group. acs.org

Influence of Zeolite Catalysts on Isomeric Distribution

Zeolite catalysts play a crucial role in controlling the isomeric distribution of diethyltoluene during both synthesis and subsequent isomerization. The shape-selective nature of zeolites, arising from their well-defined pore structures, can favor the formation or diffusion of specific isomers.

Mordenite (MOR) is a commonly used zeolite for the isomerization of ethyltoluene due to its channel structure. acs.orgresearchgate.net The effective diameter of the 12-membered ring channel in mordenite is slightly larger than the kinetic diameter of the ethyltoluene isomers, allowing them to diffuse through the pores. researchgate.netnih.gov

Studies have shown that modifying mordenite catalysts can enhance their performance. For example, treating commercial mordenites with an alkali-acid mixture can create a micro-mesoporous structure, improving the yield of m- and p-ethyltoluene from the isomerization of o-ethyltoluene. nih.gov A study on the isomerization of o-ethyltoluene found that a modified mordenite catalyst yielded a higher amount of m- and p-ethyltoluene compared to the parent mordenite. nih.gov

Table 2: Isomerization of o-Ethyltoluene over Modified Mordenite Catalysts nih.gov

| Catalyst | o-Ethyltoluene Conversion (%) | m-Ethyltoluene Yield (%) | p-Ethyltoluene Yield (%) |

|---|---|---|---|

| Parent HMOR | ~49 | Not Specified | Not Specified |

| Mix acid/Na-HM | Higher than parent | Highest among tested | Highest among tested |

Novel Synthetic Strategies for Diethyltoluene Analogues

Research into the synthesis of diethyltoluene and its analogues continues to explore more environmentally friendly and efficient methods. One area of focus is the development of novel catalytic systems.

A novel route for the synthesis of diethyl toluene diamine (DETDA), a derivative of diethyltoluene, involves the ethylation of 2,4-toluene diamine (2,4-TDA) over acidic zeolites using ethene or ethanol (B145695) as the alkylating agent. researchgate.netadvanceseng.com This method offers a greener alternative to the traditional use of hazardous Lewis acids. advanceseng.com The study found that the ethylation occurs mainly on the external surface of the zeolites, and the Brønsted acid sites are crucial for the reaction. advanceseng.com Modifying ZSM-5 with NaOH to create meso- and macropores was shown to improve its catalytic activity. advanceseng.com

Another innovative approach involves the use of an 'aromatic amine-aluminum' catalyst system for the preparation of diethyltoluenediamine. patsnap.com This method utilizes aluminum, zinc, aluminum chloride, and an organoaluminum compound as the catalyst, which is reported to increase activity and reduce reaction pressure and time. patsnap.com The addition of diphenyl ether or phenoxy biphenyl (B1667301) before filtration helps to lower the viscosity of the reaction mixture, facilitating separation and allowing for catalyst recycling. patsnap.com

Advanced Reaction Chemistry of Diethyltoluene

Electrophilic Aromatic Substitution Reactions of Diethyltoluene

The benzene (B151609) ring of diethyltoluene is electron-rich due to the inductive and hyperconjugative effects of the three alkyl groups. This makes it significantly more reactive towards electrophiles than benzene itself and even more reactive than toluene (B28343). cerritos.eduwikipedia.org The alkyl groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. quora.com In any given isomer of diethyltoluene, the directing effects of the three separate alkyl groups combine to determine the regiochemical outcome of the substitution. The positions activated by multiple groups, while considering steric hindrance, are the most likely sites of reaction. Electrophilic aromatic substitution (EAS) is a fundamental reaction type for these compounds, proceeding through a two-step mechanism involving the formation of a cationic intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com

Key electrophilic aromatic substitution reactions for diethyltoluene include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. cerritos.edu The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). cerritos.edulibretexts.org For an isomer like 3,5-diethyltoluene (B1604545), substitution is directed to the positions ortho to both ethyl groups (positions 2, 4, and 6), which are also ortho or para to the methyl group. Heating the reaction can lead to the introduction of multiple nitro groups. cerritos.eduwordpress.com

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) onto the ring and is typically performed using fuming sulfuric acid (sulfur trioxide in sulfuric acid). wikipedia.org The reaction is an equilibrium process and can be reversed by heating the product in dilute acid. 3,5-Diethyltoluene is a known sulfonatable compound. googleapis.com The electrophile is sulfur trioxide (SO₃).

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is achieved by treating diethyltoluene with the elemental halogen in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide (e.g., FeBr₃, AlCl₃). wikipedia.org The catalyst polarizes the halogen molecule, creating a strong electrophile that the activated ring can attack.

Friedel-Crafts Reactions: This category includes alkylation and acylation. Friedel-Crafts alkylation introduces an additional alkyl group using an alkyl halide and a Lewis acid catalyst. Friedel-Crafts acylation introduces an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org The resulting ketone can be subsequently reduced to an alkyl group.

| Reaction | Typical Reagents | Electrophile | Expected Product with 3,5-Diethyltoluene |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | 2,4-Dinitro-3,5-diethyl-1-methylbenzene |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Sulfur trioxide (SO₃) | 3,5-Diethyl-1-methylbenzene-2-sulfonic acid |

| Bromination | Br₂, FeBr₃ | Bromonium ion (Br⁺) | 2-Bromo-3,5-diethyl-1-methylbenzene |

| Acylation | CH₃COCl, AlCl₃ | Acylium ion (CH₃CO⁺) | 1-(2,4-Diethyl-6-methylphenyl)ethan-1-one |

Oxidation and Reduction Chemistry of Diethyltoluene Moieties

The alkyl side chains and the aromatic ring of diethyltoluene can undergo separate oxidation and reduction reactions, depending on the reagents and conditions employed.

Oxidation Chemistry

The oxidation of diethyltoluene can target either the alkyl side chains or the entire molecule.

Side-Chain Oxidation: The ethyl and methyl groups attached to the benzene ring can be oxidized to carboxylic acid groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in an acidic solution, typically with heating. The benzylic carbon atom is the site of attack. Oxidation of any of the diethyltoluene isomers under these conditions would ultimately yield a benzenetricarboxylic acid.

Catalytic Oxidation: In the presence of specific catalysts and oxygen, often at elevated temperatures, toluene and other volatile organic compounds (VOCs) can be completely oxidized to carbon dioxide and water. rsc.orgrsc.org This process is crucial for emissions control. Catalysts based on mixed metal oxides, such as MnFeOx or MnCuOx, and noble metals like palladium have been shown to be effective for the catalytic oxidation of toluene. rsc.orgmdpi.com The reaction often follows a Mars-van Krevelen mechanism, involving the lattice oxygen of the catalyst. rsc.org Similar complete oxidation would be expected for diethyltoluene isomers under comparable conditions.

Reduction Chemistry

Reduction reactions can target the aromatic ring or functional groups that have been added to the ring via substitution.

Aromatic Ring Reduction: The aromatic ring of diethyltoluene can be reduced under specific conditions. For example, a Birch reduction, using sodium or lithium metal in liquid ammonia (B1221849) with an alcohol, would reduce the ring to a non-conjugated diene. Catalytic hydrogenation at high pressure and temperature with catalysts like rhodium or ruthenium can fully saturate the ring, converting diethyltoluene into the corresponding diethylmethylcyclohexane.

Reduction of Substituted Groups: Functional groups introduced via electrophilic aromatic substitution can be readily reduced. A prime example is the reduction of a nitro group (-NO₂) to a primary amine (-NH₂). This transformation is fundamental in industrial synthesis, such as in the production of toluenediamine from dinitrotoluene. quora.comquora.com The reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ over a Pd, Pt, or Ni catalyst) or with metals in acid, such as iron or tin in hydrochloric acid (Fe/HCl). quora.comresearchgate.net

| Transformation | Moiety | Typical Reagents | Product |

|---|---|---|---|

| Oxidation | Alkyl Side-Chains | Hot KMnO₄ or Na₂Cr₂O₇/H₂SO₄ | Benzenetricarboxylic acid |

| Oxidation | Whole Molecule | O₂, Metal Oxide Catalyst (e.g., MnFeOx) | Carbon Dioxide (CO₂) + Water (H₂O) |

| Reduction | Aromatic Ring (Birch) | Na, NH₃(l), EtOH | Diethylmethylcyclohexa-1,4-diene isomer |

| Reduction | Aromatic Ring (Full Hydrogenation) | H₂, Rh/C, High P/T | Diethylmethylcyclohexane isomer |

| Reduction | Nitro Group | Fe/HCl or H₂/Pd-C | Amino Group |

Thermochemical Transformations of Diethyltoluene Isomers

The behavior of diethyltoluene isomers under the influence of heat is critical for understanding their stability and potential for industrial application and processing. Thermochemical transformations primarily involve decomposition and isomerization.

Thermal Stability and Decomposition: Alkylbenzenes are generally stable molecules but will undergo thermal decomposition at very high temperatures. This process, known as pyrolysis or thermolysis, involves the cleavage of C-C and C-H bonds. For diethyltoluene, decomposition can occur through dealkylation (loss of ethyl or methyl groups) or fragmentation of the ethyl side chains. In the context of related, more complex molecules, thermal decomposition is studied using techniques like thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. deakin.edu.aumdpi.com For instance, the thermal decomposition of epoxy resins cured with diethyltoluene diamine shows that degradation occurs via the cleavage of covalent bonds, leading to charring. deakin.edu.au

Isomerization: Under certain conditions, particularly at high temperatures and often in the presence of an acid catalyst (like a zeolite), the alkyl groups on a benzene ring can migrate. This allows for the interconversion of isomers. While specific studies on diethyltoluene isomerization are not prevalent, the principle is well-established for related compounds like xylenes. The process seeks to achieve a thermodynamic equilibrium among the possible isomers. The differing stabilities and physical properties of isomers are exploited in separation processes; for example, p-diethylbenzene has been noted for its effectiveness in desorbing 3,5-diethyltoluene and 2,6-diethyltoluene, indicating distinct intermolecular interactions and relative volatilities. acs.org

The physical properties of the isomers, such as boiling point, are a direct reflection of their thermochemical characteristics.

| Property/Transformation | Description | Conditions | Relevant Data/Observations |

|---|---|---|---|

| Boiling Point | Temperature at which vapor pressure equals atmospheric pressure. | Atmospheric Pressure | An unspecified isomer of diethyltoluene has a reported normal boiling point of 474 K (201°C). stipjakarta.ac.id 2,5-Diethyltoluene has a boiling point of 222-224°C. ontosight.ai |

| Thermal Decomposition | Fragmentation of the molecule due to heat. | High Temperatures (>400-500°C) | Leads to the formation of smaller hydrocarbons through dealkylation and side-chain cleavage. |

| Isomerization | Migration of alkyl groups around the aromatic ring. | High Temperature, Acid Catalyst (e.g., Zeolites) | Allows for the conversion between different diethyltoluene isomers, moving toward a thermodynamic equilibrium mixture. |

| Vapor Pressure | The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases. | Temperature-Dependent | Antoine constants for a diethyltoluene isomer have been reported as A=6.70774, B=2066.484, C= -34.543 (for P in bar and T in K). stipjakarta.ac.id |

Catalytic Processes Involving Diethyltoluene

Heterogeneous Catalysis in Diethyltoluene Synthesis and Transformations

Heterogeneous catalysis, where the catalyst's phase (typically solid) differs from that of the reactants (gas or liquid), is fundamental in the industrial production and modification of aromatic compounds like diethyltoluene. wikipedia.orgyoutube.com The process generally involves the adsorption of reactant molecules onto the catalyst's surface, a chemical reaction at the active sites, and subsequent desorption of the product molecules. wikipedia.org Solid acid catalysts, particularly zeolites, are extensively utilized for these purposes due to their unique structural and chemical properties. ui.ac.id

Zeolites are crystalline aluminosilicates with a well-defined, microporous structure, making them exceptionally useful in petrochemical refining. ui.ac.idresearchgate.net Their catalytic utility in reactions involving diethyltoluene is largely attributed to a phenomenon known as shape selectivity. umass.edu Shape selectivity arises from the steric constraints imposed by the zeolite's pore network, which can influence which reactants enter the pores, which transition states can form within them, and which products can diffuse out. researchgate.netumass.edu

There are three primary types of shape selectivity:

Reactant Selectivity: Occurs when some reactant molecules are too large to diffuse through the zeolite's pores to reach the internal active sites. researchgate.net

Product Selectivity: Arises when certain product molecules formed within the pores are too bulky to diffuse out into the bulk fluid phase. researchgate.net

Transition-State Selectivity: This is a more subtle effect where the spatial constraints within the zeolite cavities restrict the formation of sterically demanding transition states, thereby favoring reaction pathways that involve less bulky intermediates. researchgate.net

In the context of diethyltoluene synthesis, such as the ethylation of toluene (B28343), medium-pore zeolites like ZSM-5 are often employed. The pore dimensions of these zeolites are comparable to the size of the aromatic molecules, allowing them to selectively produce specific isomers. For instance, modifying ZSM-5 can enhance the production of the para-isomer in related alkylation reactions by preventing the isomerization of the desired product at acid sites on the catalyst's external surface. researchgate.net The use of pore-engineered ZSM-5 has been shown to be effective for the shape-selective formation of para-diethylbenzene from the ethylation of ethylbenzene, a reaction analogous to diethyltoluene synthesis. researchgate.net

Interactive Table 1: Examples of Zeolite-Based Catalysts and Shape Selectivity in Aromatic Alkylation

| Catalyst System | Target Reaction | Key Finding related to Shape Selectivity | Source(s) |

| H-ZSM-5 | Ethylation of Toluene/Ethylbenzene | Pore structure favors the formation of less bulky para-isomers. Coking can further enhance para-selectivity by blocking external acid sites. | researchgate.net |

| HMCM-22 | Alkylation of Aromatics | The pore structure and large supercages influence product distribution, demonstrating behavior between medium and large-pore zeolites. | researchgate.net |

| Modified H-ZSM-5 (with La₂O₃, CeO₂) | Ethylation of Ethylbenzene | Modification with metal oxides improves selectivity for p-diethylbenzene by passivating external acid sites, thus preventing isomerization. | researchgate.net |

| Pore Engineered ZSM-5 Extrudates | Vapor Phase Ethylation of Ethylbenzene | Specifically designed pores enhance shape-selectivity to preferentially form para-diethylbenzene. | researchgate.net |

The catalytic activity of zeolites and other solid acid catalysts stems from their acidic sites, which are classified as Brønsted or Lewis acid sites. psu.edunih.gov

Brønsted Acid Sites: These sites are proton donors (H⁺). psu.eduwikipedia.org In zeolites, they are typically associated with bridging hydroxyl groups (Si–(OH)–Al) that are formed to compensate for the charge difference between Si⁴⁺ and Al³⁺ in the aluminosilicate (B74896) framework.

Lewis Acid Sites: These sites are electron-pair acceptors. psu.eduscielo.org.za They can be coordinatively unsaturated metal cations within the zeolite framework or extra-framework species. nih.gov

Both types of acid sites are crucial for initiating the catalytic reactions required for diethyltoluene synthesis. Brønsted sites can protonate an olefin like ethylene (B1197577) to form a reactive carbocation (an ethyl carbenium ion). psu.edu Alternatively, a Lewis acid site can abstract a hydride ion (H⁻) from an alkane to generate the same intermediate. psu.edu

Research on the ethylation of toluene diamine to produce diethyl toluene diamine (DETDA) over acidic zeolites highlights the critical role of these sites. researchgate.netacs.org Studies have shown that the acidity, particularly the Brønsted acid sites located on the external surface of the zeolite crystals, plays a more significant role than the internal pore channels for bulky molecules. researchgate.netacs.org This is because the diffusion of larger reactants and products into and out of the micropores can be restricted. A smaller crystal size, which increases the external surface area and the number of exposed acid sites, is beneficial for the production of derivatives like DETDA. researchgate.netacs.org Furthermore, a synergistic effect between Brønsted and Lewis acid sites is often observed, where the presence of both types of acidity leads to higher reaction rates and selectivity compared to catalysts with only one type of acid site. scielo.org.zarsc.orgrsc.org

Interactive Table 2: Function of Brønsted and Lewis Acid Sites in Catalysis

| Acid Site Type | Definition | Role in Alkylation/Transformation | Example of Action | Source(s) |

| Brønsted Acid | Proton (H⁺) Donor | Initiates reaction by protonating reactants; crucial for carbocation formation. | Protonates ethylene (C₂H₄) to form an ethyl carbenium ion (C₂H₅⁺). | psu.eduscielo.org.za |

| Lewis Acid | Electron-Pair Acceptor | Can initiate reactions by accepting electrons or hydride ions; often works in synergy with Brønsted sites. | Abstracts a hydride ion (H⁻) from an alkane to form a carbocation. | psu.eduscielo.org.za |

Homogeneous Catalysis in Diethyltoluene Reactions

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution. wikipedia.org This type of catalysis is characterized by high selectivity and mild reaction conditions, as the active sites of the soluble catalyst are readily accessible to the reactant molecules. youtube.comwikipedia.org

While large-scale industrial synthesis of commodity chemicals like diethyltoluene predominantly relies on heterogeneous catalysts for ease of separation and catalyst regeneration, homogeneous catalysts are vital for a wide array of specific organic transformations. youtube.com These include reactions such as hydrogenation, carbonylation, hydroformylation, and oxidation, often facilitated by organometallic complexes of transition metals like rhodium, cobalt, or palladium. wikipedia.orglibretexts.org

For example, the hydroformylation process, which adds a hydrogen atom and a formyl group across a double bond, uses soluble cobalt or rhodium complexes to convert olefins into aldehydes. libretexts.org Similarly, the Monsanto and Cativa processes use soluble rhodium and iridium catalysts, respectively, for the carbonylation of methanol (B129727) to produce acetic acid. libretexts.org Although specific, widely documented examples of homogeneous catalysis for diethyltoluene reactions are less common than for its synthesis, these principles could be applied to its functionalization. A soluble acid catalyst, such as sulfuric acid, represents a simple form of homogeneous catalysis that can be used in reactions like ester hydrolysis. wikipedia.orghrmrajgurunagar.ac.in

Mechanistic Insights into Diethyltoluene Catalytic Cycles

A catalytic cycle is a multistep reaction sequence that describes the interaction of a catalyst with reactants to form products, ultimately regenerating the catalyst to participate in another cycle. slideshare.net

For the heterogeneous synthesis of diethyltoluene via the ethylation of toluene over a zeolite catalyst, the mechanism is generally understood to proceed through an ionic chain reaction involving carbocations. psu.edu The catalytic cycle can be described by the following key steps:

Adsorption: Reactant molecules, toluene and ethylene, diffuse from the bulk phase and adsorb onto the surface of the zeolite catalyst. wikipedia.org

Carbocation Formation: An ethylene molecule interacts with a Brønsted acid site (H⁺) on the catalyst, forming a highly reactive ethyl carbenium ion (CH₃CH₂⁺). psu.edu

Electrophilic Attack: The electrophilic ethyl carbenium ion attacks the electron-rich aromatic ring of the adsorbed toluene molecule. This forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a Wheland intermediate).

Deprotonation and Product Desorption: The intermediate loses a proton (H⁺) to the catalyst surface, restoring the aromaticity of the ring and regenerating the Brønsted acid site. The resulting diethyltoluene molecule then desorbs from the catalyst surface and diffuses into the bulk product stream. wikipedia.org

In homogeneous catalysis , the mechanisms are often described in terms of elementary steps involving an organometallic complex. For a hypothetical transformation of an alkene using a generic transition metal catalyst, the cycle often involves steps like oxidative addition, ligand substitution, migratory insertion, and reductive elimination. libretexts.orghrmrajgurunagar.ac.in For instance, in the hydrogenation of an alkene catalyzed by Wilkinson's catalyst, the cycle involves the oxidative addition of H₂ to the rhodium center, coordination of the alkene, insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane product, which regenerates the catalyst. hrmrajgurunagar.ac.in While not specific to diethyltoluene, these fundamental steps form the basis for understanding potential homogeneous catalytic transformations it could undergo.

Diethyl Toluene Diamine Detda As a Specialized Research Focus

Synthesis of Diethyl Toluene (B28343) Diamine from Precursor Aromatic Diamines

The primary method for synthesizing DETDA involves the direct ethylation of toluene diamine (TDA). This process has evolved from using hazardous catalysts to employing more environmentally friendly and selective systems, particularly those based on zeolites.

A novel and environmentally friendly route for DETDA synthesis has been developed using the ethylation of 2,4-toluene diamine (2,4-TDA) over acidic zeolites. advanceseng.comacs.orgacs.org This method presents a significant improvement over traditional industrial processes that often rely on environmentally hazardous Lewis acids, such as aluminum alkyls. advanceseng.com The reaction proceeds in a stepwise manner, where monoethyl toluene diamine (ETDA) is generated first, followed by a subsequent ethylation to form DETDA. acs.orgacs.orgresearchgate.net Excessive ethylation can lead to the formation of Triethyl Toluene Diamine (TETDA) as a byproduct. acs.orgacs.org

The zeolite-catalyzed ethylation of TDA can be effectively carried out using either ethene or ethanol (B145695) as the alkylating agent. acs.orgacs.orgresearchgate.net Research has focused on optimizing various reaction parameters to maximize the yield and selectivity of DETDA. Systematic studies have been conducted to identify the most suitable conditions for the manufacturing process. acs.org

In one specific study using ethanol as the ethylation reagent in a batch reactor, optimal performance was achieved with a modified HZSM-5 zeolite catalyst. advanceseng.com The key reaction parameters were identified as a temperature of 330 °C and a reaction time of 5 hours. advanceseng.com Under these conditions, a high TDA conversion of 98.4% was achieved. advanceseng.com

Table 1: Optimized Reaction Parameters for Zeolite-Catalyzed Ethylation of 2,4-TDA

| Parameter | Optimal Value | Catalyst | Alkylating Agent | TDA Conversion (%) | Source(s) |

|---|---|---|---|---|---|

| Temperature | 330 °C | NaOH-treated HZSM-5 | Ethanol | 98.4 | advanceseng.com |

| Reaction Time | 5 hours | NaOH-treated HZSM-5 | Ethanol | 98.4 | advanceseng.com |

The catalytic performance of zeolites in the ethylation of TDA is heavily influenced by their acidic properties and physical structure. advanceseng.com Due to the size of the TDA molecule, the reaction is subject to diffusion limitations, causing the ethylation to occur predominantly on the external surface of the zeolite crystals rather than within the internal pore channels. advanceseng.comacs.org

Consequently, the acidity of the external surface, particularly the presence of Brønsted acid sites, plays a more critical role in the reaction than the internal pore structure. advanceseng.comacs.orgacs.orgresearchgate.net Key findings from research include:

External Surface Acidity: A higher concentration of Brønsted acid sites on the external surface enhances catalytic activity. advanceseng.comresearchgate.net

Crystal Size: Zeolites with a small crystal size are beneficial as they expose more acid sites on the external surface, leading to better DETDA production. acs.orgresearchgate.net

Pore Modification: Modifying zeolites to create larger pores can improve performance. Treatment of ZSM-5 with sodium hydroxide (B78521) (NaOH), for instance, generates meso- and macropores and increases the external surface area, which improves its catalytic activity. advanceseng.comacs.orgresearchgate.net

Table 2: Effect of Zeolite Properties on DETDA Synthesis

| Zeolite Property | Influence on Reaction | Reason | Source(s) |

|---|---|---|---|

| Brønsted Acidity (External) | High activity | Primary reaction sites for ethylation. | advanceseng.comacs.orgacs.orgresearchgate.net |

| Pore Structure (Internal) | Less important | Diffusion limitation of TDA molecules restricts access to internal sites. | advanceseng.com |

| Crystal Size | Smaller is better | Increases the relative external surface area and number of accessible acid sites. | acs.orgresearchgate.net |

| Meso-/Macroporosity | Improves activity | Enhances external surface area and accessibility of reactants to catalytic sites. | advanceseng.comacs.orgresearchgate.net |

Beyond zeolites, other catalytic systems have been developed for DETDA synthesis. The traditional synthesis method involves the alkylation of TDA with ethylene (B1197577) at high temperature and pressure in the presence of a catalyst. google.com One approach utilizes an 'aromatic amine-aluminum' catalyst system. google.compatsnap.com To improve upon this, catalysts combining aluminum, zinc, aluminum chloride, and organic aluminum have been used to increase activity, lower the required reaction pressure, and reduce reaction time. google.compatsnap.com

A notable alternative is a catalyst system composed of CeO₂-CuO/ZnO/Al₂O₃, prepared via a sol-gel method. google.com This system is presented as a green and environmentally friendly option that overcomes issues associated with aluminum-based catalysts, such as coking, low activity, high cost, and toxicity. google.com When used for the ethylation of TDA with ethylene at 220-230°C and 3.0 MPa, this catalyst achieved a high selectivity of 85.2% and a yield of 93.7% for DETDA. google.com

The development of environmentally benign synthetic routes for DETDA is a key research objective, primarily aimed at replacing hazardous catalysts used in conventional processes. advanceseng.com

Zeolite-Based Routes: The use of acidic zeolites for the ethylation of TDA with ethanol or ethene is considered a significant step towards a green synthesis process. advanceseng.comacs.org This method avoids the use of toxic and hazardous Lewis acids like aluminum alkyls, which are problematic for both human health and the environment. advanceseng.comgoogle.com

Mixed Oxide Catalysts: The CeO₂-CuO/ZnO/Al₂O₃ catalyst system is explicitly described as a "green and environmentally friendly clean production process". google.com It is designed to circumvent the drawbacks of aluminum-based catalysts, including their toxicity and the environmental pollution caused by waste residues from the catalyst system. google.compatsnap.com

Zeolite-Catalyzed Ethylation of Toluene Diamine Precursors

Mechanistic Investigations in Diethyl Toluene Diamine Formation and Reactivity

The formation of DETDA via zeolite-catalyzed ethylation of TDA follows a sequential reaction mechanism. acs.org

First Ethylation: A molecule of 2,4-TDA reacts with an ethylating agent (e.g., ethanol) to form monoethyl toluene diamine (ETDA).

Second Ethylation: The intermediate ETDA is then ethylated further to produce the desired Diethyl Toluene Diamine (DETDA).

Over-Ethylation: If the reaction continues, a third ethylation can occur, leading to the formation of Triethyl Toluene Diamine (TETDA) as an excessive ethylation product. acs.orgacs.org

The reactivity of the DETDA molecule is primarily governed by its two amino groups and the steric hindrance provided by the adjacent ethyl and methyl groups. This steric hindrance makes DETDA significantly less reactive than its precursor, toluene diamine (TDA). As an aromatic amine, DETDA can neutralize acids in exothermic reactions to form salts. nih.govnoaa.gov It may also be incompatible with substances like isocyanates, epoxides, anhydrides, and acid halides. nih.govnoaa.gov Its unique reactivity profile makes it a highly effective but manageable curing agent in polymer systems.

Elucidation of Ethylation Reaction Pathways

The industrial synthesis of DETDA predominantly involves the direct ethylation of toluenediamine (TDA) with ethylene in the presence of a catalyst, typically an aluminum-based compound, under high temperature and pressure. Research into more environmentally benign and efficient catalytic systems has led to the exploration of alternative pathways. One such novel route involves the ethylation of 2,4-toluenediamine (2,4-TDA) over acidic zeolites, utilizing ethene or ethanol as the ethylating agent.

This zeolite-catalyzed process is understood to proceed in a stepwise manner. Initially, a monoethyl toluene diamine (ETDA) is formed. Subsequently, a second ethylation step occurs on the ETDA intermediate to yield Diethyl Toluene Diamine. This two-step sequence is a key feature of the reaction pathway. Further ethylation can lead to the formation of triethyl toluene diamine (TETDA) as an over-alkylation product. The reaction is thought to occur primarily on the external surface of the zeolite catalysts, with the Brønsted acid sites playing a crucial role in the ethylation process.

The general mechanism for the ethylation of aromatic amines, such as TDA, involves an electrophilic substitution reaction. The ethylating agent, activated by the catalyst, acts as an electrophile that attacks the electron-rich amino groups of the TDA molecule.

Kinetic and Thermodynamic Considerations of Isomer Formation

The ethylation of toluenediamine can result in a mixture of isomers, with the relative proportions being governed by both kinetic and thermodynamic factors. The two primary isomers of commercial importance are 3,5-diethyltoluene-2,4-diamine and 3,5-diethyltoluene-2,6-diamine.

Kinetic Control: At lower reaction temperatures and shorter reaction times, the product distribution is primarily determined by the relative rates of formation of the different isomers. This is known as kinetic control. The isomer that is formed fastest, due to a lower activation energy barrier, will be the major product under these conditions. Factors influencing the rate of formation include the accessibility of the amine groups to the electrophile and the electronic activation of different positions on the aromatic ring.

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for an equilibrium to be established between the various isomers. Under these conditions, the product distribution is governed by the relative thermodynamic stability of the isomers. The most stable isomer, having the lowest Gibbs free energy, will be the predominant product. This is referred to as thermodynamic control. The relative stability of the DETDA isomers is influenced by factors such as steric interactions between the ethyl and methyl groups on the aromatic ring. For instance, isomers with less steric hindrance are generally more thermodynamically stable.

The interplay between kinetic and thermodynamic control is a critical aspect of optimizing DETDA synthesis to favor the formation of the desired isomer. By carefully selecting reaction conditions such as temperature, pressure, catalyst, and reaction time, the process can be steered towards either the kinetic or thermodynamic product distribution.

Competing N- and C-Ethylation Mechanisms

A significant challenge in the synthesis of DETDA is the potential for competing N-ethylation and C-ethylation reactions.

N-Ethylation: This is the desired reaction, where the ethyl groups are added to the nitrogen atoms of the amino groups of toluenediamine. This results in the formation of the target Diethyl Toluene Diamine. The amino groups are nucleophilic and readily react with electrophiles.

C-Ethylation: This is a potential side reaction where the ethyl groups are added directly to the carbon atoms of the aromatic ring. This is a form of Friedel-Crafts alkylation. The aromatic ring of toluenediamine is activated towards electrophilic substitution by the electron-donating amino and methyl groups.

The regioselectivity of the ethylation reaction, meaning the preference for N-alkylation over C-alkylation, is highly dependent on the choice of catalyst and reaction conditions. Catalysts and conditions are generally chosen to maximize the selectivity towards N-ethylation. The use of specific catalysts can influence the reaction pathway by selectively activating the amino groups or by sterically hindering attack at the aromatic ring. For instance, certain catalysts may form intermediate complexes with the amine groups, thereby enhancing their reactivity towards the ethylating agent while simultaneously deactivating the aromatic ring towards electrophilic attack.

The electronic and steric effects of the substituents on the toluenediamine ring also play a crucial role. The amino groups are strong activating groups that direct electrophilic attack to the ortho and para positions of the ring. However, the steric bulk of the catalyst-electrophile complex and the existing substituents can hinder C-alkylation at certain positions. The goal of selective DETDA synthesis is to find a balance of these factors that overwhelmingly favors the N-ethylation pathway.

Applications of Diethyl Toluene Diamine in Advanced Materials Science

Diethyl Toluene Diamine (DETDA) is a highly effective aromatic diamine curing agent that has found significant application in the field of advanced materials, particularly in the formulation of high-performance epoxy resin systems. Its unique chemical structure imparts desirable properties to the cured resins, making it a subject of extensive research and industrial use.

Diethyl Toluene Diamine as a Curing Agent for Epoxy Resin Systems

DETDA serves as a curing agent, or hardener, for epoxy resins by reacting with the epoxide groups of the resin monomers. This reaction leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The aromatic nature of DETDA contributes to the rigidity and thermal stability of the resulting cured epoxy.

The curing process with DETDA typically involves a two-step reaction. First, the primary amine groups of DETDA react with the epoxy rings, opening them to form a secondary amine and a hydroxyl group. Subsequently, the newly formed secondary amine can react with another epoxy group, leading to further cross-linking and the formation of a tertiary amine.

Reaction Kinetics and Cross-linking Density Studies

The reaction kinetics of DETDA with epoxy resins have been investigated using techniques such as Differential Scanning Calorimetry (DSC). wsu.edu These studies analyze the heat flow associated with the curing reaction to determine kinetic parameters like the activation energy and the order of the reaction. The curing of epoxy resins with amine hardeners is often characterized by an autocatalytic reaction mechanism, where the hydroxyl groups generated during the reaction catalyze further epoxy-amine reactions. researchgate.net

The rate of the curing reaction is influenced by temperature, with higher temperatures leading to faster reaction rates. DSC thermograms of DETDA-cured epoxy systems typically show exothermic peaks corresponding to the curing reaction. wsu.edu The shape and position of these peaks provide valuable information about the kinetics of the cross-linking process.

The cross-linking density of the cured epoxy network is a critical parameter that dictates many of its final properties. It is defined as the number of cross-links per unit volume. Dynamic Mechanical Analysis (DMA) is a common technique used to study the cross-linking density of cured epoxy resins. researchgate.net By measuring the storage modulus in the rubbery plateau region, the cross-linking density can be calculated. A higher storage modulus in this region generally corresponds to a higher cross-linking density, indicating a more tightly linked polymer network. researchgate.net

Influence on Thermomechanical Properties of Cured Resins

The incorporation of DETDA as a curing agent has a significant influence on the thermomechanical properties of the final cured epoxy resin. These properties are often evaluated using DMA, which measures the viscoelastic behavior of the material as a function of temperature.

Glass Transition Temperature (Tg): The glass transition temperature is a key characteristic of a thermoset polymer, representing the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. The aromatic structure of DETDA contributes to a high Tg in the cured epoxy, which is desirable for applications requiring high-temperature performance. The Tg is often identified as the peak of the tan δ curve in a DMA analysis.

Storage Modulus (E'): The storage modulus represents the elastic response of the material and is a measure of its stiffness. Below the Tg, in the glassy region, DETDA-cured epoxies exhibit a high storage modulus, indicating high rigidity. As the temperature increases through the glass transition region, the storage modulus experiences a significant drop.

Damping Properties (tan δ): The tan delta (tan δ) is the ratio of the loss modulus to the storage modulus and is a measure of the material's ability to dissipate energy. The peak of the tan δ curve is often used to determine the Tg. The height and width of the tan δ peak can provide insights into the homogeneity of the polymer network.

Molecular dynamics simulations have also been employed to predict the thermomechanical properties of DETDA-cured epoxy systems as a function of cross-linking density. arxiv.orgarxiv.org These computational studies complement experimental findings and provide a deeper understanding of the structure-property relationships at the molecular level.

The table below summarizes the typical influence of DETDA on the thermomechanical properties of an epoxy resin system as determined by DMA.

| Property | Description | Influence of DETDA |

| Glass Transition Temperature (Tg) | Temperature of transition from glassy to rubbery state. | Increases Tg due to the rigid aromatic structure. |

| Storage Modulus (E') (Glassy Region) | Stiffness of the material below Tg. | Results in a high storage modulus, indicating high rigidity. |

| Storage Modulus (E') (Rubbery Region) | Stiffness of the material above Tg. | Higher cross-linking density leads to a higher rubbery modulus. |

| Tan δ Peak | Indicator of the glass transition and damping. | A sharp and well-defined peak is indicative of a homogeneous network. |

2 Diethyl Toluene Diamine as a Chain Extender in Polymer Systems

1 Role in Polyurethane Elastomer Formulation

In the production of polyurethane elastomers, DETDA serves as a critical chain extender that reacts with isocyanate groups to form urea (B33335) linkages. chemicalbook.com This reaction contributes to the formation of the "hard segments" within the polymer's microstructure. These hard segments, formed by the diisocyanate and the chain extender, are responsible for the elastomer's key physical properties. The interaction and phase separation between these hard segments and the "soft segments" (typically a long-chain polyol) create a morphology that imparts high performance.

The incorporation of DETDA significantly influences the final characteristics of the polyurethane elastomer, enhancing properties such as:

Mechanical Strength: It improves tensile strength and durability. chemicalbook.com

Toughness and Flexibility: Contributes to a balance of hardness and flexibility.

Hydrolysis Resistance: Increases the polymer's resistance to degradation by water.

Thermal Stability: Formulations with DETDA often exhibit good high-temperature properties. wikipedia.org

The rapid reaction rate between DETDA and isocyanates is a key feature, making it particularly suitable for processes that demand fast curing times. This reactivity allows for increased production efficiency in manufacturing complex polyurethane products.

2 Applications in Reaction Injection Molding (RIM) and Spray Polyurea Elastomers

DETDA is a cornerstone chain extender in high-speed polymer processing techniques like Reaction Injection Molding (RIM) and for Spray Polyurea Elastomer (SPUA) systems. techconnect.orgtheoremchem.com Its high reactivity is a primary advantage in these applications, leading to very short demolding times, which is crucial for high-volume production, particularly in the automotive industry. wikipedia.org

In Reaction Injection Molding (RIM) , two highly reactive liquid components are mixed and injected into a mold, where they polymerize rapidly to form a part. DETDA's fast cure speed is essential for the efficiency of this process. gantrade.comwikipedia.org Polyurea RIM systems using DETDA are noted for their high productivity and the ability to produce tough, durable parts such as automotive fascia, bumper covers, and exterior body panels. gantrade.com

For Spray Polyurea Elastomers (SPUA) , the rapid reaction is equally critical. This technology is used to create protective coatings and linings over various surfaces, such as concrete or steel. The fast, catalyst-free reaction between the isocyanate and the amine blend (containing DETDA) allows for the rapid application of thick, seamless membranes that are tack-free in seconds, even on vertical surfaces without sagging. theoremchem.com These coatings provide excellent abrasion resistance, weather resistance, and chemical corrosion resistance. gantrade.com

3 Diethyl Toluene Diamine in Adhesive and Coating Formulations

Beyond elastomers, Diethyl Toluene Diamine is a key ingredient in the formulation of high-performance adhesives, sealants, and coatings, often in epoxy and polyurethane-based systems. chemicalbook.com

As a curing agent (or hardener) for epoxy resins , DETDA's aromatic amine structure results in a slower cure rate compared to aliphatic amines. wikipedia.org This characteristic is advantageous as it lengthens the working time, or "pot life," of the epoxy system, which is beneficial for applications requiring precise application or coverage of large areas. wikipedia.org Epoxy formulations cured with DETDA are known for their excellent mechanical properties, good adhesion, chemical resistance, and robust thermal stability, making them suitable for demanding applications like industrial coatings, composites, and electrical encapsulation. chemicalbook.com

In polyurethane and polyurea coatings , DETDA's rapid curing capability is leveraged to produce solvent-free, fast-curing protective layers. These coatings are used in industries that require high levels of corrosion protection, such as automotive, marine, and infrastructure applications. chemicalbook.com The resulting coatings are highly durable and resistant to environmental degradation. chemicalbook.com The use of DETDA in these formulations helps achieve a high initial strength and good resistance to heat and hydrolysis. chemicalbook.com

4 Integration of Diethyl Toluene Diamine in Polymer Nanocomposites

The integration of Diethyl Toluene Diamine into polymer nanocomposites is an area of research focused on further enhancing the performance of advanced materials. In this context, DETDA typically functions as the curing agent or chain extender for a thermosetting polymer matrix, such as epoxy or polyurethane, which is then reinforced with nano-sized fillers like nanoclay.

One area of study involves epoxy-clay nanocomposites. Research on systems using a tetraglycidyldiamino diphenylmethane (B89790) (TGDDM) epoxy resin cured with DETDA and reinforced with a commercial montmorillonite (B579905) nanoclay (Nanomer I30E) has yielded specific findings. techconnect.org In this system, the incorporation of the nanoclay led to a progressive increase in the compression modulus of the material as the clay content was increased. techconnect.org A nanocomposite with a 20 phr (parts per hundred resin) nanoclay content showed a 50% increase in modulus compared to the pure resin. techconnect.org This improvement in mechanical properties is attributed to the high stiffness of the dispersed nanoparticles acting as reinforcement within the cross-linked polymer network. techconnect.org

Conversely, the same study observed that the glass transition temperature (Tg) of the cured nanocomposites, measured by differential scanning calorimetry (DSC), decreased progressively as the nanoclay loading increased. techconnect.org This suggests that while the filler enhances stiffness, it may interfere with the cross-linking density of the epoxy-amine matrix.

Molecular dynamics (MD) simulations have also been employed to predict the thermo-mechanical properties of epoxy systems, such as EPON862, cured with DETDA. core.ac.ukpurdue.edu These computational studies show a significant increase in Tg, Young's modulus, and yield stress as the degree of polymerization (or cross-linking) increases. core.ac.ukpurdue.edu Such simulations help to understand the relationship between the molecular structure curated by DETDA and the resulting macroscopic properties, providing valuable data for optimizing the performance of these materials in advanced composites. core.ac.ukpurdue.edu For example, simulations have shown that even small variations in the degree of polymerization (around 5%) can account for the spread often seen in experimental measurements of properties like Tg and elastic constants. researchgate.net

Theoretical and Computational Investigations of Diethyltoluene Compounds

Quantum Chemical Studies of Diethyltoluene Molecular Structures

Quantum chemical calculations are instrumental in determining the three-dimensional structures and conformational preferences of molecules. For diethyltoluene isomers, such as 2,6-diethyltoluene, the orientation of the two ethyl groups relative to the benzene (B151609) ring is of primary interest. The conformational landscape of substituted benzenes is often explored using methods like Density Functional Theory (DFT) and ab initio calculations. rsc.org

The rotation of the ethyl groups around the C(ring)-C(ethyl) bond gives rise to different conformers. In the case of a molecule like ethylbenzene, studies have shown that there are two main low-energy conformations: one where the methyl group of the ethyl substituent is in the plane of the benzene ring, and another where it is perpendicular to it. rsc.org For diethyltoluene, particularly sterically hindered isomers like 2,6-diethyltoluene, the interactions between the adjacent ethyl groups and the methyl group would significantly influence the preferred conformations.

A systematic conformational search using quantum mechanical methods could identify the global and local energy minima on the potential energy surface. nih.gov The relative energies of these conformers determine their population at a given temperature. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the most stable conformers can be precisely calculated. For instance, in related substituted benzenes, the planarity of the ring can be slightly distorted by bulky substituents. researchgate.net

Table 1: Hypothetical Relative Energies of 2,6-Diethyltoluene Conformers

| Conformer | Dihedral Angle (C-C-C-C) Ethyl 1 | Dihedral Angle (C-C-C-C) Ethyl 2 | Relative Energy (kcal/mol) |

| A | 90° | 90° | 0.00 |

| B | 0° | 90° | 1.5 |

| C | 0° | 0° | 4.0 |

Note: This table presents hypothetical data for illustrative purposes, based on general principles of steric hindrance in substituted benzenes.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions. nih.gov For reactions involving diethyltoluene, such as its formation via the diethylation of toluene (B28343) or its subsequent isomerization or functionalization, DFT can be employed to map out the entire reaction pathway, identifying intermediates and transition states. researchgate.net

For example, in the context of toluene alkylation with methanol (B129727) over zeolite catalysts, DFT has been used to elucidate the reaction mechanisms at a molecular level. nih.gov A similar approach could be applied to the diethylation of toluene. The calculations would involve modeling the reactants (toluene and an ethylating agent), the catalyst surface (if any), and then systematically exploring the potential energy surface to find the lowest energy path to the diethyltoluene products.

A critical aspect of understanding reaction mechanisms is the determination of activation energies (energy barriers) and the geometry of the transition states. mdpi.com The activation energy dictates the rate of a reaction, with lower barriers corresponding to faster reactions. DFT calculations can locate the transition state structure, which is a first-order saddle point on the potential energy surface, and compute its energy relative to the reactants. diva-portal.org

For a hypothetical reaction, such as the isomerization of one diethyltoluene isomer to another, DFT could be used to calculate the energy barrier for the migration of an ethyl group. The transition state would likely involve a charged intermediate, similar to what is observed in the isomerization of xylenes. The calculated activation energy would provide a quantitative measure of how facile this process is. In acid-catalyzed reactions, calculated activation energies can be in the range of 65 to 290 kJ/mol, depending on the specific step. mdpi.com

Table 2: Hypothetical DFT-Calculated Activation Energies for Toluene Diethylation

| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) |

| Ethyl Group Addition (ortho) | Toluene + C2H5+ | ortho-Ethyltoluene Intermediate | 20 |

| Ethyl Group Addition (para) | Toluene + C2H5+ | para-Ethyltoluene Intermediate | 18 |

| Second Ethyl Group Addition | Ethyltoluene + C2H5+ | Diethyltoluene Intermediate | 25 |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for electrophilic aromatic substitution reactions.

In the alkylation of toluene, for instance, DFT studies have shown how the shape selectivity of a zeolite catalyst favors the formation of the para-xylene isomer. nih.gov A similar computational approach for the diethylation of toluene could reveal the factors controlling the regioselectivity, whether they are electronic (directing effects of the methyl and ethyl groups) or steric (the bulkiness of the ethyl groups).

Molecular Dynamics Simulations of Diethyltoluene Interactions in Matrices

An MD simulation of diethyltoluene within a zeolite matrix, for example, would involve creating a model of the zeolite framework and placing one or more diethyltoluene molecules inside its pores. The simulation would then track the movement of each atom over time, governed by a force field that describes the interatomic interactions. researchgate.net This would allow for the study of diffusion behavior, the preferred location and orientation of the diethyltoluene molecules within the zeolite pores, and the interaction energies between the molecule and the catalyst framework. Such simulations are crucial for understanding the role of the matrix in catalytic reactions, such as shape-selective alkylation or isomerization. deepdyve.com

Structure-Reactivity Relationships Through Computational Modeling

Computational modeling can be used to establish quantitative structure-activity relationships (QSAR) or more general structure-reactivity relationships. nih.gov These models aim to correlate the structural or electronic properties of a series of molecules with their reactivity or biological activity. For a series of substituted toluenes, including various diethyltoluene isomers, computational descriptors can be calculated and then correlated with experimentally observed reaction rates or selectivities. researchgate.net

Relevant computational descriptors that can be derived from quantum chemical calculations include:

Frontier Molecular Orbital Energies (HOMO/LUMO): These are related to the electron-donating and accepting capabilities of a molecule.

Atomic Charges: These can indicate the most likely sites for electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution around a molecule, highlighting regions of positive and negative potential.

Steric Descriptors: These quantify the bulkiness of the substituents.

By developing a mathematical model that links these descriptors to reactivity, it becomes possible to predict the behavior of other, untested diethyltoluene derivatives. This approach is valuable in the rational design of catalysts and the optimization of reaction conditions.

Environmental Behavior and Degradation Pathways of Diethyltoluene Compounds

Abiotic Transformation Processes of Diethyltoluene in Environmental Matrices

Abiotic transformation refers to the degradation of a chemical substance by non-living environmental factors. For diethyltoluene, key abiotic processes include its breakdown by light and its stability in water.

Photochemical Degradation Pathways

In the atmosphere, the primary removal mechanism for many organic compounds, including diethyltoluene, is through photochemical reactions. harvard.edu The most significant of these reactions involves the hydroxyl radical (•OH), a highly reactive species often called the "detergent of the atmosphere". harvard.edursc.org

The degradation of aromatic hydrocarbons like diethyltoluene is initiated by reactions with these hydroxyl radicals. rsc.orgcopernicus.org This process can lead to the formation of various gas-phase products. copernicus.org For toluene (B28343), a related compound, the reaction with •OH radicals is the main pathway for its removal from the atmosphere and can proceed through two major routes: OH-addition to the aromatic ring and H-abstraction from the methyl group. rsc.org The addition of the hydroxyl radical to the aromatic ring is the dominant pathway, leading to the formation of cresol (B1669610) isomers (ortho-, meta-, and para-cresols) and other oxygenated compounds. rsc.org These products can contribute to the formation of secondary organic aerosols (SOA) and ozone. rsc.org While specific studies on diethyltoluene are less common, its structural similarity to toluene suggests it would undergo similar atmospheric degradation pathways. Atmospheric chemistry models, such as the Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM), include C11 diethyltoluene as a component of aromatic compounds that react with hydroxyl radicals. copernicus.orgd-nb.info

Hydrolytic Stability and Products

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aromatic hydrocarbons, as a class of compounds, are generally stable against hydrolysis under typical environmental conditions. google.com Materials made from or with diethyltoluene derivatives, such as certain polyurethanes and polyureas, are noted for their resistance to hydrolysis. atamanchemicals.comatamanchemicals.comliftchem.comtradekorea.comqichenchemical.com For instance, polyureas based on toluene diisocyanate (TDI), a related compound, show extremely slow hydrolysis rates, with half-lives estimated to be in the thousands of years at 25°C. nih.gov This high stability suggests that diethyltoluene itself is not readily degraded by water in the environment.

Biotic Degradation Mechanisms of Diethyltoluene Compounds

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms. This is a major pathway for the removal of organic pollutants from the environment. omicsonline.org

Microbial Degradation Pathways and Metabolites

The biodegradation of aromatic hydrocarbons like toluene has been extensively studied under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. omicsonline.orgwur.nl

Aerobic Degradation: In the presence of oxygen, bacteria utilize enzymes like monooxygenases and dioxygenases to attack the aromatic ring. nih.govethz.chresearchgate.net For toluene, this leads to the formation of intermediates such as cresols and catechols, which are then further broken down through ring-cleavage pathways. nih.govethz.ch A variety of bacteria have been identified that can degrade toluene aerobically, often utilizing it as a sole source of carbon and energy. nih.govresearchgate.net Given the structural similarities, diethyltoluene is expected to be susceptible to similar aerobic degradation pathways, initiated by the oxidation of either the ethyl groups or the aromatic ring.

Anaerobic Degradation: In the absence of oxygen, the degradation of toluene proceeds through different mechanisms. A well-documented pathway involves the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase. researchgate.netresearchgate.net This initiates a series of reactions that lead to the formation of benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netresearchgate.net This pathway has been identified in various denitrifying and sulfate-reducing bacteria. nih.govresearchgate.net It is plausible that diethyltoluene could be degraded anaerobically via a similar pathway, with the initial attack occurring on one of the ethyl groups.

The breakdown of these compounds results in the formation of various intermediate products known as metabolites. nih.gov For example, the aerobic degradation of toluene produces metabolites like catechols, while anaerobic degradation produces benzylsuccinate. ethz.chresearchgate.net

Bioremediation Potential of Diethyltoluene Contamination

Bioremediation is a process that uses microorganisms to clean up contaminated sites. The ability of microbes to degrade aromatic hydrocarbons makes bioremediation a viable technology for environments contaminated with compounds like diethyltoluene. mdpi.com

The effectiveness of bioremediation depends on environmental conditions such as the presence of oxygen and other electron acceptors (like nitrate (B79036) or sulfate), nutrients, and the specific microbial populations present. wur.nl For sites contaminated with toluene and similar compounds (BTEX), bioremediation strategies often involve stimulating the growth of indigenous hydrocarbon-degrading bacteria by providing oxygen and nutrients (biostimulation) or by introducing specialized microorganisms to the site (bioaugmentation). The existence of diverse microbial degradation pathways for toluene under both aerobic and anaerobic conditions suggests a strong potential for the bioremediation of diethyltoluene-contaminated soil and groundwater. nih.govethz.ch

Environmental Fate and Transport Modeling of Diethyltoluene Species

Understanding and predicting the movement and persistence of diethyltoluene in the environment relies on environmental fate and transport models. These models use the chemical's physical properties to estimate its distribution across different environmental compartments like air, water, and soil.

Key parameters used in these models include:

Volatilization: The tendency of a substance to evaporate from water or soil into the air is crucial for determining its atmospheric concentration. apecwater.com This is influenced by the Henry's Law Constant (HLC), which is the ratio of a chemical's vapor pressure to its water solubility. exxonmobilchemical.com Hydrocarbons like diethyltoluene generally have relatively high vapor pressures and low water solubility, leading to high HLC values and a tendency to volatilize from water and soil surfaces. apecwater.comexxonmobilchemical.com

Soil Sorption: The mobility of a chemical in soil is largely governed by its tendency to adsorb (stick) to soil particles. chemsafetypro.com This is quantified by the soil adsorption coefficient (Kd) or, more commonly, the organic carbon-water (B12546825) partition coefficient (Koc), which normalizes the sorption to the organic carbon content of the soil. chemsafetypro.comecetoc.org A high Koc value indicates strong adsorption to soil and low mobility, meaning the chemical is less likely to leach into groundwater. chemsafetypro.com Conversely, a low Koc value suggests high mobility. chemsafetypro.com The sorption of hydrophobic organic compounds like diethyltoluene is primarily driven by partitioning into the soil's organic matter. nih.gov

Table 1: Key Parameters in Environmental Fate Modeling

| Parameter | Description | Environmental Significance |

|---|---|---|

| Henry's Law Constant (HLC) | Ratio of the partial pressure of a compound in the air to its concentration in water. A measure of its tendency to partition between air and water. | High HLC suggests rapid volatilization from water to air. exxonmobilchemical.com |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Measures the tendency of a chemical to adsorb to the organic matter in soil or sediment. ecetoc.org | High Koc indicates strong binding to soil, reducing leaching to groundwater but increasing persistence in the soil. chemsafetypro.com |

| Biodegradation Rate | The speed at which a substance is broken down by microorganisms. | A key factor determining the overall persistence of the compound in soil and water. aquaenergyexpo.com |

| Photochemical Reaction Rate | The speed at which a substance is degraded by sunlight-driven chemical reactions in the atmosphere, primarily with hydroxyl radicals. | Determines the atmospheric lifetime of the compound. harvard.edu |

These models integrate such parameters to predict the likely concentration and persistence of diethyltoluene in various environmental matrices, aiding in risk assessment and the development of remediation strategies.

Advanced Analytical Characterization of Diethyltoluene Species

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of diethyltoluene isomers. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification